[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine

GABAA receptor imidazopyridine structure-activity relationship

[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine (CAS 338415-39-7) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry that underpins marketed drugs such as zolpidem, alpidem, and saripidem. The compound features a 4-chlorophenyl substituent at the 2-position and a dimethylaminomethyl group at the 3-position of the fused bicyclic core (C16H16ClN3, MW 285.77 g/mol).

Molecular Formula C16H16ClN3
Molecular Weight 285.78
CAS No. 338415-39-7
Cat. No. B2901219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine
CAS338415-39-7
Molecular FormulaC16H16ClN3
Molecular Weight285.78
Structural Identifiers
SMILESCN(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClN3/c1-19(2)11-14-16(12-6-8-13(17)9-7-12)18-15-5-3-4-10-20(14)15/h3-10H,11H2,1-2H3
InChIKeyMRNQMYQVAKMUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine (CAS 338415-39-7): Structural and Physicochemical Baseline for Procurement


[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine (CAS 338415-39-7) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry that underpins marketed drugs such as zolpidem, alpidem, and saripidem [1]. The compound features a 4-chlorophenyl substituent at the 2-position and a dimethylaminomethyl group at the 3-position of the fused bicyclic core (C16H16ClN3, MW 285.77 g/mol) [2]. Its tertiary amine moiety at the 3-position distinguishes it from the more widely studied 3-acetamide congeners and confers a predicted pKa of 8.19 ± 0.28, an XLogP3 of 3.9, and an experimental aqueous solubility of 40.4 μg/mL at pH 7.4 [3].

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: The Critical Role of the 3-Amino Substituent in [2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine


Within the imidazo[1,2-a]pyridine class, substitution at the 3-position is a primary determinant of pharmacological target engagement and physicochemical behavior. Marketed drugs in this class (zolpidem, alpidem, saripidem) carry an amide or substituted amide at the 3-position, which serves as a key hydrogen-bond acceptor for GABAA receptor benzodiazepine-site binding . The dimethylaminomethyl group in CAS 338415-39-7 replaces the amide carbonyl with a tertiary amine, eliminating this hydrogen-bond acceptor while introducing a basic, ionizable center (predicted pKa 8.19) . This fundamental difference means: (a) the compound is protonated and positively charged at physiological pH, unlike the neutral amide-bearing analogs; (b) it cannot engage the same receptor pharmacophore in the same manner; and (c) its logD, permeability, and protein binding profile diverge substantially from the 3-acetamide series. Consequently, generic interchange with a 3-acetamide imidazopyridine is not scientifically valid for any application where target engagement, ionization state, or physicochemical properties are relevant variables.

Quantitative Differentiation Evidence for [2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine Against Closest Structural Analogs


3-Position Substituent Identity: Tertiary Amine vs. Acetamide in GABAergic Imidazopyridines

The 3-position substituent fundamentally dictates pharmacophore compatibility within the imidazo[1,2-a]pyridine GABAA ligand series. CAS 338415-39-7 bears a dimethylaminomethyl group (–CH2N(CH3)2), whereas zolpidem, alpidem, and saripidem carry amide-based substituents (acetamide, dipropylacetamide, and N-methylbutanamide, respectively) . In the seminal SAR study by Lange et al., the amide carbonyl oxygen was identified as the critical molecular electrostatic potential (MEP) minimum, with receptor binding affinity (IC50) showing a significant quantitative dependence on this feature (r = 0.954) . The tertiary amine of CAS 338415-39-7 lacks this carbonyl oxygen entirely, replacing it with a basic nitrogen that is protonated at physiological pH (predicted pKa 8.19) . This structural divergence means CAS 338415-39-7 is not a direct pharmacological substitute for any 3-acetamide imidazopyridine in receptor-binding applications.

GABAA receptor imidazopyridine structure-activity relationship

Absence of 6-Position Substituent: Impact on Lipophilicity and Metabolic Soft Spot Compared to Zolpidem and Alpidem

CAS 338415-39-7 is unsubstituted at the 6-position of the imidazo[1,2-a]pyridine ring (R6 = H), whereas zolpidem carries a 6-methyl group and alpidem carries a 6-chloro substituent [1]. Both methyl and chloro substituents at the 6-position are known metabolic soft spots: the 6-methyl group of zolpidem undergoes CYP3A4-mediated hydroxylation to yield the major circulating metabolite, while the 6-chloro group of alpidem contributes to its prolonged half-life via electronic and steric effects on metabolism [1]. The unsubstituted 6-position of CAS 338415-39-7 avoids these metabolic liabilities, resulting in a lower molecular weight (285.77 vs. 307.39 for zolpidem vs. 404.33 for alpidem) and reduced lipophilicity (XLogP3 3.9 vs. zolpidem XLogP3 ~3.0; alpidem clogP ~5.5) compared to its 6-substituted counterparts [2][3]. These differences are quantifiable and relevant for applications where metabolic stability, CYP inhibition, or tissue distribution are experimental variables.

lipophilicity metabolic stability CYP450 physicochemical properties

Synthetic Intermediate Identity: Documented Role in Alpidem Synthesis vs. 6-Chloro Analog

The 3-dimethylaminomethyl scaffold of CAS 338415-39-7 corresponds to intermediate (IV) in the published four-step alpidem synthesis route . In this process, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (III) is subjected to Mannich conditions (formaldehyde, dimethylamine) to afford the 6-chloro-3-dimethylaminomethyl derivative (CAS 365213-33-8), followed by quaternization, cyanide displacement, hydrolysis, and amidation to yield alpidem . CAS 338415-39-7 is the non-chlorinated analog of this key intermediate. In contrast, the primary amine analog (CAS 34164-90-4, (2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine) has been evaluated as a DPP-4 inhibitor with a weak IC50 of 6.46 μM (6,460 nM) [1]. This demonstrates that the dimethyl substitution of CAS 338415-39-7 is critical for its intended synthetic utility, as it enables the quaternization–displacement sequence that the primary amine cannot undergo.

synthetic intermediate alpidem Mannich reaction process chemistry

Ionization State and Aqueous Solubility: Differentiation from Neutral 3-Acetamide Congeners

The tertiary amine group of CAS 338415-39-7 (predicted pKa 8.19) means the compound exists predominantly as a protonated, positively charged species at pH 7.4, in contrast to the neutral amide-bearing drugs zolpidem (predicted pKa ~6.2 for pyridine nitrogen, neutral amide) and alpidem (neutral) . The experimental aqueous solubility of CAS 338415-39-7 is 40.4 μg/mL at pH 7.4 (approximately 141 μM) [1]. For the unsubstituted 2-(4-chlorophenyl)imidazo[1,2-a]pyridine core (lacking the 3-aminomethyl group), a LogP of 4.02 and LogSW of -4.30 have been reported, corresponding to predicted aqueous solubility of approximately 11.4 μg/mL . The dimethylaminomethyl group thus improves aqueous solubility approximately 3.5-fold over the unsubstituted core, attributable to ionization at physiological pH. This pH-dependent solubility profile is a critical differentiator for in vitro assay design: dissolution and partitioning behavior will be markedly different from neutral amide congeners.

ionization solubility pH-dependent partitioning biopharmaceutical

Molecular Complexity and Synthetic Accessibility: A Minimal Imidazopyridine Scaffold for Derivatization

CAS 338415-39-7 represents a minimal functionalized imidazo[1,2-a]pyridine scaffold with a single reactive handle (the tertiary amine) and a halogen-substituted aryl ring amenable to cross-coupling chemistry. Compared to the four marketed imidazopyridine drugs, it has the lowest molecular weight (285.77 g/mol), the fewest rotatable bonds (3), and the simplest substituent pattern [1]. Zolpidem (MW 307.39, 5 rotatable bonds), alpidem (MW 404.33, 8 rotatable bonds), saripidem (MW 341.83, 6 rotatable bonds), and necopidem (MW 387.91, 7 rotatable bonds) are all more complex molecules with additional functional groups that constrain their utility as starting scaffolds [2]. The 4-chlorophenyl group of CAS 338415-39-7 provides a synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the dimethylaminomethyl group can be quaternized, oxidized, or demethylated for further diversification. This combination of low complexity, synthetic accessibility, and the presence of two orthogonal reactive sites makes this compound uniquely suited as a starting point for library synthesis or SAR exploration compared to its more elaborate congeners.

scaffold synthetic accessibility medicinal chemistry fragment-based drug discovery

Potassium Channel TASK-1 (KCNK3) Ligand Potential: Structural Basis Inferred from Close Analog Binding Data

A close structural analog containing the {[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl} core motif, further elaborated with a morpholine-containing side chain, has been reported as a ligand for the human potassium channel subfamily K member 3 (KCNK3/TASK-1) with an IC50 of 11.4 nM, supported by X-ray co-crystal structures (PDB: 6RV2, 6RV3, 6RV4) [1]. CAS 338415-39-7 contains the identical core recognition motif {[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl} but lacks the elaborated side chain, making it a potential minimal binding fragment or a starting point for KCNK3-focused medicinal chemistry. In contrast, zolpidem, alpidem, and saripidem carry 3-acetamide or 3-butanamide groups rather than the aminomethyl linker, which precludes the same binding mode geometry at this target [2]. This target-class differentiation is supported by the absence of reported KCNK3 activity for the 3-acetamide series.

KCNK3 TASK-1 potassium channel imidazopyridine binding affinity

Recommended Application Scenarios for [2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Starting Scaffold for Fragment-Based or Structure-Guided Lead Optimization

With a molecular weight of 285.77 g/mol, only 3 rotatable bonds, and two orthogonal reactive sites (4-chlorophenyl for cross-coupling; dimethylaminomethyl for quaternization or dealkylation), CAS 338415-39-7 is a near-ideal fragment-sized scaffold for lead generation [1]. Its low complexity (index 315) relative to zolpidem, alpidem, and saripidem provides superior ligand efficiency metrics and room for property-controlled molecular growth. The 4-chlorophenyl group enables Suzuki, Buchwald-Hartwig, or Sonogashira diversification, while the tertiary amine can be elaborated via quaternization–displacement chemistry as established in the alpidem synthetic route . This compound is recommended for medicinal chemistry groups initiating SAR campaigns on the imidazo[1,2-a]pyridine scaffold where molecular property control and synthetic tractability are prioritized.

Process Chemistry: Key Intermediate or Reference Standard for Imidazopyridine API Synthesis

The 3-dimethylaminomethyl motif of CAS 338415-39-7 is structurally identical to intermediate (IV) in the established alpidem synthesis pathway, where the 6-chloro analog undergoes quaternization with methyl iodide followed by cyanide displacement to install the acetamide side chain . Process chemistry teams developing or optimizing imidazopyridine API routes can use CAS 338415-39-7 as a non-chlorinated reference standard to validate reaction conditions (Mannich aminomethylation efficiency, quaternization kinetics, cyanide displacement yields) without the additional complexity introduced by the 6-chloro substituent. Its 95% minimum purity specification from commercial suppliers supports its use as a qualifying reference material .

Ion Channel Pharmacology: Minimal Binding Fragment for KCNK3/TASK-1 Target Validation Studies

A close structural analog bearing the identical {[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl} core has demonstrated nanomolar affinity for the KCNK3 (TASK-1) potassium channel (IC50 11.4 nM) with supporting X-ray crystallographic data (PDB: 6RV2, 6RV3, 6RV4) [2]. CAS 338415-39-7, as the minimal, unelaborated core, can serve as a control compound or starting point for structure-guided optimization of KCNK3 ligands. Its tertiary amine (pKa 8.19) ensures aqueous solubility (40.4 μg/mL at pH 7.4) suitable for in vitro electrophysiology assay conditions, while its predicted cationic state at physiological pH may contribute to channel pore or voltage-sensor domain interactions [1][3]. This application is distinct from GABAA receptor-focused programs, where 3-acetamide congeners are indicated.

Analytical Chemistry and Quality Control: Impurity or Degradant Reference Standard for Imidazopyridine Drug Products

Given that the 3-dimethylaminomethyl substructure is a known intermediate in imidazopyridine API synthesis and the Mannich reaction (formaldehyde + dimethylamine) is a common manufacturing step, CAS 338415-39-7 should be evaluated as a potential process impurity or degradation product reference standard. The structurally analogous impurity 3-(dimethylaminomethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 106961-33-5) is an established Zolpidem Impurity 7, used in pharmaceutical quality control per regulatory guidelines . CAS 338415-39-7, with its 4-chlorophenyl substitution, may serve an analogous role for alpidem, saripidem, or other 4-chlorophenyl-containing imidazopyridine drug substances. Its well-characterized physical properties (MW 285.77, pKa 8.19, solubility 40.4 μg/mL) and commercial availability at 95% purity support its use as an analytical reference material [1].

Quote Request

Request a Quote for [2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.